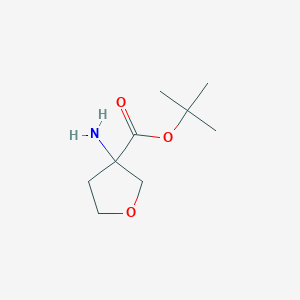

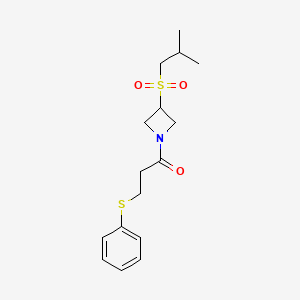

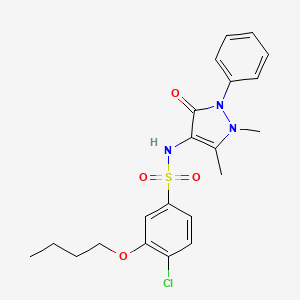

![molecular formula C20H19N3O4S B2980295 (Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895454-78-1](/img/structure/B2980295.png)

(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole and benzamide derivatives are significant classes of compounds in organic chemistry . They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products and are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The structure of these compounds can be analyzed based on IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications

Photoreactions and Photooxidation Studies

The compound's structure, closely related to benzothiazole derivatives, has been explored in photoreactions and photooxidation studies. For instance, the photoreaction of 2-(4-thiazolyl)-1H-benzimidazole in methanol, investigated for its interaction with singlet oxygen, produces various photolysis products, including dimethyl oxalate and benzimidazole derivatives. These studies contribute to understanding the compound's photochemical properties and its potential applications in photoinduced synthesis processes (Mahran, Sidky, & Wamhoff, 1983).

Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Properties

Research involving derivatives of benzothiazole cores, such as the synthesis of novel compounds derived from visnaginone and khellinone, has shown significant anti-inflammatory and analgesic activities. These compounds, designed to inhibit cyclooxygenase enzymes (COX-1/COX-2), demonstrate the therapeutic potential of benzothiazole derivatives in developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy for Cancer Treatment

Benzothiazole derivatives have also been evaluated for their efficacy in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine compounds substituted with benzothiazole-derived groups have shown high singlet oxygen quantum yield, making them promising candidates for PDT. These compounds' photophysical and photochemical properties underline their potential in cancer therapeutics, highlighting the versatility of benzothiazole derivatives in medicinal chemistry (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The synthesis and evaluation of thiazole derivatives, including benzothiazole cores, have been a focus for developing new antimicrobial agents. Studies have shown that certain thiazole derivatives exhibit significant antimicrobial activity, suggesting the compound's framework could be optimized for targeted antimicrobial therapies. This research area explores the structural modification of benzothiazole derivatives to enhance their efficacy against specific microbial strains, contributing to the ongoing search for new antimicrobials (Chawla, 2016).

Future Directions

Future research could involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Further, molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name |

4-cyano-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-25-9-8-23-15-10-16(26-2)17(27-3)11-18(15)28-20(23)22-19(24)14-6-4-13(12-21)5-7-14/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWARUQCEJDBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

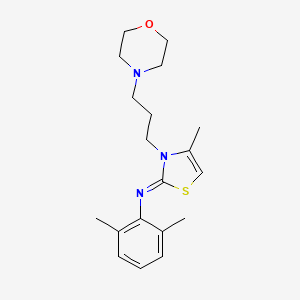

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980218.png)

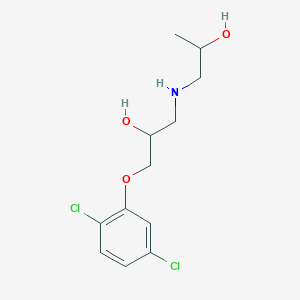

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)

![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)

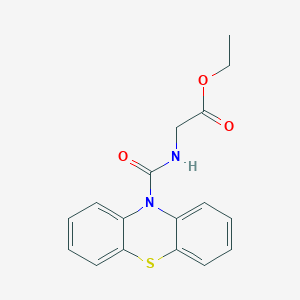

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)